4-Bromo-3-fluorobenzyl bromide
Overview
Description
4-Bromo-3-fluorobenzyl bromide is a chemical compound that serves as a key intermediate in various synthetic processes. It is characterized by the presence of bromine and fluorine substituents on a benzyl bromide moiety, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of derivatives of 4-bromo-3-fluorobenzyl bromide has been explored in several studies. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, was introduced using a benzyl bromide derivative and demonstrated stability to oxidizing conditions . Additionally, [4-F-18]-1-Bromo-4-fluorobenzene was synthesized from [F-18]fluoride, indicating the potential for radio-labeling applications . The action of 4-fluorobenzyl bromide on sulfamic esters under phase transfer conditions also highlights the versatility of bromide derivatives in the preparation of various functional molecules .
Molecular Structure Analysis
The molecular structure of compounds related to 4-bromo-3-fluorobenzyl bromide has been investigated using various techniques. X-ray single-crystal analysis and computational methods such as Hartree–Fock (HF) and density functional theory (DFT) have been employed to compare the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole with its theoretical model . Similarly, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was determined at low temperature using X-ray diffraction methods .
Chemical Reactions Analysis
The reactivity of 4-bromo-3-fluorobenzyl bromide derivatives has been explored in various chemical reactions. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene was synthesized via a Wittig-Horner reaction, showcasing the utility of bromobenzyl derivatives in constructing complex molecular frameworks . The synthesis of o- and p-[18F]fluorobenzyl bromides as labeled synthons for the preparation of fluorinated analogs of benzamide neuroleptics further demonstrates the compound's role in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-fluorobenzyl bromide derivatives have been characterized through experimental and theoretical methods. The study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provided insights into its vibrational frequencies, molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical properties, which are significant for understanding the compound's behavior in various environments . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were also investigated, revealing its potential in optoelectronic applications .
Scientific Research Applications
Alkylation of Sulfamic Esters
4-Bromo-3-fluorobenzyl bromide has been used in the alkylation of sulfamic esters under liquid–liquid phase transfer conditions. This process leads to the preparation of either N-dialkyled products or corresponding ethers, depending on the nature of the sulfamic ester involved (Debbabi, Beji, & Baklouti, 2005).
As a Protecting Group for Alcohols
The compound has been instrumental in the development of new protecting groups for alcohols. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, introduced via the readily prepared benzyl bromide, is a novel benzyl ether-type protecting group. This group is stable under oxidizing conditions and is compatible with various synthesis processes, such as in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).
In Radiopharmaceuticals
In radiopharmaceutical research, 4-Bromo-3-fluorobenzyl bromide has been utilized in the synthesis of potential ligands for clinical PET studies. For instance, it was used in the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand (Iwata et al., 2000).
In Crystal Structure Synthesis
This compound has also been involved in the synthesis of complex crystal structures. For instance, it played a role in the preparation of complexes such as [1-(4'-bromo-2'-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2], highlighting its utility in inorganic chemistry and material science (Jing & Img, 2003).
Synthesis of Fluorinated α-Amino Acids
It has been used in the preparation of fluorinated α-amino acids, which are significant in positron emission tomography (PET). An optimized synthesis process involving 4-Bromo-3-fluorobenzyl bromide has been developed, enhancing the efficiency of radiopharmaceutical production (Zaitsev et al., 2002).
As a Corrosion Inhibitor
In a study focused on corrosion constraint, a related compound, 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, demonstrated significant inhibition effectiveness, suggesting potential applications of similar compounds in corrosion prevention (Bhaskaran et al., 2019).
Safety and Hazards
4-Bromo-3-fluorobenzyl bromide is classified as a dangerous compound. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .
Future Directions
The market for 4-Bromo-3-fluorobenzyl bromide is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand, and favorable government policies . Increasing consumer awareness and a trend towards sustainable and eco-friendly products are also likely to contribute to this growth .
Mechanism of Action
Target of Action
4-Bromo-3-fluorobenzyl bromide, also known as 1-bromo-4-(bromomethyl)-2-fluorobenzene, is a type of organic compound that is primarily used as a reagent in the synthesis of a wide range of biologically active compounds . The primary targets of this compound are typically other organic compounds that it reacts with during the synthesis process.
Mode of Action
The mode of action of 4-Bromo-3-fluorobenzyl bromide involves its interaction with other organic compounds during synthesis. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitution reactions . In these reactions, the bromine atoms in the compound can be replaced by other groups, leading to the formation of new compounds.
Result of Action
The result of the action of 4-Bromo-3-fluorobenzyl bromide is the synthesis of new compounds. The exact molecular and cellular effects of these compounds would depend on their specific structures and properties. For example, compounds synthesized using 4-Bromo-3-fluorobenzyl bromide have been used in the development of antidiabetic drugs, antiviral agents, and anticancer agents .
properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNLHLMJSMARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470290 | |
Record name | 4-Bromo-3-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzyl bromide | |
CAS RN |
127425-73-4 | |
Record name | 4-Bromo-3-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(bromomethyl)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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